molecular formula C22H28O4S B2650674 1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone CAS No. 868256-00-2

1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone

Cat. No. B2650674
CAS RN: 868256-00-2
M. Wt: 388.52
InChI Key: GBRGMFIMTRZMSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It has a wide range of applications in the study of protein structure and function, as well as in drug discovery and development.

Scientific Research Applications

Polymer Science Applications

Poly(arylene ether sulfone) Proton Exchange Membranes

This compound's derivatives have been utilized in the synthesis of new monomers for the creation of copoly(arylene ether sulfone)s. These polymers, after subsequent modifications, yield sulfonated copolymers with high proton conductivities and low methanol permeabilities, making them excellent candidates for proton exchange membranes in fuel cells (Wang et al., 2012).

Organic Chemistry and Catalysis

Oxidation Reactions

Methoxy substituted benzyl phenyl sulfides, related to the compound , have been studied for their oxidation behavior, distinguishing between different types of oxidants based on the reaction mechanism. This study highlights the chemical versatility of methoxy and sulfide functionalities in organic synthesis (Lai et al., 2002).

Materials Engineering

High-Performance Epoxy Thermosets

Research has been conducted on synthesizing phosphinated biphenol from sustainable phenols, leading to the creation of methoxy-substituted poly(ether sulfone)s. These materials, upon further processing, form high-performance, flame-retardant, and transparent epoxy thermosets suitable for advanced engineering applications (Lin et al., 2016).

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4S/c1-14-15(2)17(4)21(18(5)16(14)3)13-27(24,25)12-11-22(23)19-7-9-20(26-6)10-8-19/h7-10H,11-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRGMFIMTRZMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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